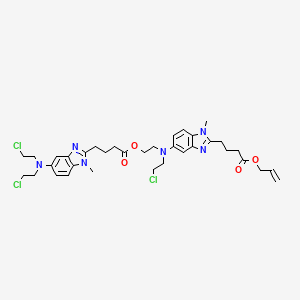
Bendamustine Dimer 2'-Allyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bendamustine Dimer 2’-Allyl Ester involves multiple steps, starting from the parent compound, Bendamustine. The synthetic route typically includes the esterification of Bendamustine with allyl alcohol under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Analyse Chemischer Reaktionen
Bendamustine Dimer 2’-Allyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bendamustine Dimer 2’-Allyl Ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Bendamustine Dimer 2’-Allyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is studied for its cytotoxic effects on various cancer cell lines.
Medicine: It is investigated for its potential use in cancer treatment, particularly for hematologic malignancies.
Industry: It is used in the production of Bendamustine and its derivatives.
Wirkmechanismus
The mechanism of action of Bendamustine Dimer 2’-Allyl Ester is similar to that of Bendamustine. It acts as an alkylating agent, forming electrophilic alkyl groups that covalently bond to other molecules. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The molecular targets include DNA and various proteins involved in cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Bendamustine Dimer 2’-Allyl Ester is unique compared to other similar compounds due to its specific esterification with allyl alcohol. Similar compounds include:
Bendamustine: The parent compound, used in cancer treatment.
Bendamustine Esters: Various esters of Bendamustine, which have shown increased cytotoxicity compared to the parent compound.
Other Alkylating Agents: Compounds like cyclophosphamide and chlorambucil, which also form DNA crosslinks but have different chemical structures and properties.
Eigenschaften
Molekularformel |
C35H45Cl3N6O4 |
|---|---|
Molekulargewicht |
720.1 g/mol |
IUPAC-Name |
2-[2-chloroethyl-[1-methyl-2-(4-oxo-4-prop-2-enoxybutyl)benzimidazol-5-yl]amino]ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C35H45Cl3N6O4/c1-4-22-47-34(45)9-5-7-32-40-29-25-27(12-14-31(29)42(32)3)44(20-17-38)21-23-48-35(46)10-6-8-33-39-28-24-26(11-13-30(28)41(33)2)43(18-15-36)19-16-37/h4,11-14,24-25H,1,5-10,15-23H2,2-3H3 |
InChI-Schlüssel |
ISQQELWCNKGLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



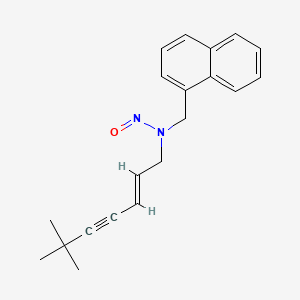
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
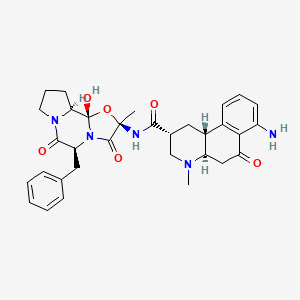
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
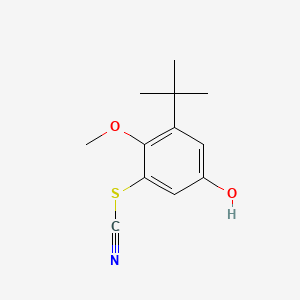
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
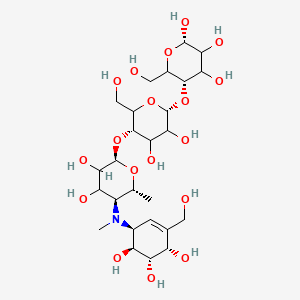
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
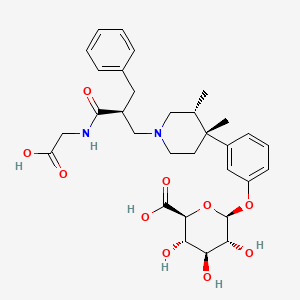
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
